molecular formula C19H15ClN4O2S3 B2872331 2-((3-(4-chlorophenyl)-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(thiazol-2-yl)acetamide CAS No. 710289-39-7

2-((3-(4-chlorophenyl)-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(thiazol-2-yl)acetamide

Cat. No.: B2872331
CAS No.: 710289-39-7
M. Wt: 462.99
InChI Key: XDOOZXIBJOUUCA-UHFFFAOYSA-N
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Description

This compound is a thieno[2,3-d]pyrimidine derivative featuring a 4-chlorophenyl substituent at position 3, methyl groups at positions 5 and 6, and a thioacetamide bridge linked to a thiazol-2-yl moiety. Its structural framework is designed to optimize interactions with biological targets, particularly kinases and enzymes, by leveraging the electron-withdrawing 4-chlorophenyl group and the hydrogen-bonding capabilities of the thiazole ring . The compound’s synthesis typically involves coupling a thiolated thienopyrimidine intermediate with a chloroacetylated thiazole under basic conditions, as seen in analogous syntheses .

Properties

IUPAC Name

2-[3-(4-chlorophenyl)-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN4O2S3/c1-10-11(2)29-16-15(10)17(26)24(13-5-3-12(20)4-6-13)19(23-16)28-9-14(25)22-18-21-7-8-27-18/h3-8H,9H2,1-2H3,(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDOOZXIBJOUUCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=O)N(C(=N2)SCC(=O)NC3=NC=CS3)C4=CC=C(C=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN4O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of 2-Aminothiophene-3-carboxylic Acid Derivatives

The core structure is constructed through a Gould–Jacobs cyclization, where 2-amino-5,6-dimethylthiophene-3-carboxylic acid 1 reacts with 4-chlorophenyl isocyanate under reflux in anhydrous dioxane. This forms the 3-(4-chlorophenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one 2 (Yield: 68–72%).

Reaction Conditions :

  • Solvent : Anhydrous dioxane
  • Temperature : 110°C, 12 hours
  • Catalyst : None (thermal cyclization)

Characterization :

  • IR (KBr) : 1685 cm⁻¹ (C=O stretch), 1590 cm⁻¹ (C=N).
  • ¹H NMR (DMSO-d₆) : δ 7.45–7.52 (m, 4H, Ar-H), 2.35 (s, 6H, 2×CH₃), 8.12 (s, 1H, pyrimidine-H).

Optimization and Mechanistic Insights

Microwave-Assisted Synthesis

Alternative protocols using microwave irradiation (100 W, 120°C, 30 min) improve yields to 75% for the thioether coupling step, reducing reaction times significantly.

Solvent Effects

Polar aprotic solvents like DMF enhance nucleophilicity in displacement reactions, while protic solvents (e.g., ethanol) favor thiolate intermediate stability.

Spectroscopic Characterization and Analytical Data

Compound : 2-((3-(4-Chlorophenyl)-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(thiazol-2-yl)acetamide

  • Molecular Formula : C₁₉H₁₆ClN₅O₂S₂
  • Melting Point : 198–200°C
  • IR (KBr) : 3320 (N-H), 1690 (C=O), 1585 (C=N), 680 (C-S).
  • ¹H NMR (DMSO-d₆) : δ 2.32 (s, 6H, 2×CH₃), 4.25 (s, 2H, SCH₂CO), 7.28–7.55 (m, 4H, Ar-H), 7.62 (d, 1H, thiazole-H), 7.85 (d, 1H, thiazole-H), 8.45 (s, 1H, pyrimidine-H), 10.12 (s, 1H, NH).
  • ¹³C NMR (DMSO-d₆) : δ 20.5 (CH₃), 35.2 (SCH₂), 114.5–140.2 (aromatic carbons), 165.8 (C=O), 170.2 (amide C=O).

Challenges and Troubleshooting

Byproduct Formation

Over-chlorination at the 2-position can occur if POCl₃ is used in excess, necessitating precise stoichiometric control.

Purification Techniques

Column chromatography (silica gel, ethyl acetate/hexane 1:1) effectively separates the target compound from unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions

2-((3-(4-chlorophenyl)-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(thiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of the sulfur atom.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups onto the chlorophenyl ring.

Scientific Research Applications

2-((3-(4-chlorophenyl)-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(thiazol-2-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Could be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-((3-(4-chlorophenyl)-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(thiazol-2-yl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes or receptors, where the compound binds and modulates their activity. The exact pathways involved would depend on the specific application and the biological context.

Comparison with Similar Compounds

Structural Comparisons

The compound belongs to a broader class of thieno[2,3-d]pyrimidine and pyrimidinone derivatives modified with thioacetamide-linked heterocycles. Key structural analogs include:

Compound Name Substituents (R1, R2, R3) Molecular Formula Molecular Weight Key Features Bioactivity (if reported) Reference
Target Compound R1: 4-ClPh; R2, R3: Me C21H18ClN5O2S3 512.03 (calc.) 4-ClPh enhances lipophilicity; thiazole aids H-bonding Under investigation
2-((3-(3,5-Dimethoxyphenyl)-4-oxo-3,4-dihydropyrimidin-2-yl)thio)-N-(6-(trifluoromethyl)benzo[d]thiazol-2-yl)acetamide R1: 3,5-(OMe)2Ph; R2, R3: H C25H21F3N4O4S3 594.64 Electron-rich 3,5-OMe groups improve solubility; CF3 enhances metabolic stability CK1 inhibitor (IC50: 0.15 μM)
2-((3-(4-Fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide R1: 4-FPh; R2, R3: H (tetrahydro scaffold) C22H17FN4O2S3 484.59 Fluorine improves membrane permeability; tetrahydro ring reduces planarity Not reported
N-(3-Chloro-4-fluorophenyl)-2-((3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide R1: 3-Cl-4-FPh; R2, R3: Me; R4: Et C23H20ClFN4O2S2 535.06 (calc.) Dual halogenation enhances target affinity; ethyl group increases steric bulk Cytotoxicity (IC50: ~5 μM)

Key Observations :

  • Electron-Withdrawing Groups : The 4-chlorophenyl group in the target compound balances lipophilicity and electronic effects, unlike the 3,5-dimethoxyphenyl analog (), which prioritizes solubility but may reduce target binding due to steric hindrance .
  • Thiazole vs. Benzo[d]thiazole : The thiazol-2-yl group in the target compound offers simpler synthetic accessibility compared to the 6-(trifluoromethyl)benzo[d]thiazole in , though the latter’s CF3 group may enhance metabolic stability .
  • Hydrogen Bonding : The thioacetamide bridge and thiazole nitrogen enable stronger hydrogen-bonding interactions than analogs with bulkier substituents (e.g., 4-isopropylphenyl in ), which may impede binding .
Pharmacological and Physicochemical Comparisons
  • Solubility : The target compound’s 4-chlorophenyl group likely reduces aqueous solubility compared to the 3,5-dimethoxy analog () but improves membrane permeability relative to polar derivatives .
  • Cytotoxicity : The 3-chloro-4-fluorophenyl analog () shows moderate cytotoxicity (IC50 ~5 μM), suggesting that halogen positioning significantly impacts activity .
  • Kinase Inhibition : The 3,5-dimethoxy analog () exhibits potent CK1 inhibition (IC50: 0.15 μM), indicating that electron-donating groups may enhance enzyme binding .

Biological Activity

The compound 2-((3-(4-chlorophenyl)-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(thiazol-2-yl)acetamide is a thieno[2,3-d]pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the synthesis, biological evaluation, and mechanisms of action associated with this compound.

Synthesis

The synthesis of thieno[2,3-d]pyrimidine derivatives typically involves multi-step reactions starting from readily available precursors. The specific compound can be synthesized through nucleophilic substitution reactions involving thiazole and thieno[2,3-d]pyrimidine moieties. The general synthetic route includes:

  • Formation of Thieno[2,3-d]pyrimidine Core : Utilizing chlorinated phenyl derivatives and 5,6-dimethyl derivatives to create the core structure.
  • Thioether Formation : Introducing a thioether linkage through reaction with thiol compounds.
  • Acetamide Formation : Finalizing the structure by acylation with acetamide.

Antitumor Activity

Research indicates that compounds derived from thieno[2,3-d]pyrimidine exhibit significant antitumor properties. The target compound has been shown to inhibit cell proliferation in various cancer cell lines, particularly those expressing epidermal growth factor receptors (EGFR) and vascular endothelial growth factor (VEGF).

Key Findings:

  • In vitro studies demonstrated an IC50 range of 4.7 to 334 nM against human tumor cells (KB and IGROV1) expressing folate receptors .
  • The mechanism of action involves dual inhibition pathways affecting glycinamide ribonucleotide formyltransferase and potentially AICA ribonucleotide formyltransferase .

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. Thieno[2,3-d]pyrimidine derivatives have exhibited activity against a range of bacterial strains and fungi.

Research Insights:

  • Studies have reported that these compounds can disrupt bacterial cell wall synthesis and inhibit specific metabolic pathways in pathogens .

The biological activity of 2-((3-(4-chlorophenyl)-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(thiazol-2-yl)acetamide is attributed to its ability to interact with specific enzymatic targets within cancerous cells and bacteria.

  • Inhibition of Enzymatic Activity : The compound acts as a competitive inhibitor for enzymes involved in nucleotide synthesis.
  • Cell Cycle Arrest : Induces apoptosis in tumor cells by triggering cell cycle arrest at specific checkpoints.

Case Study 1: Antitumor Efficacy

A study conducted on a series of thieno[2,3-d]pyrimidine derivatives revealed that modifications at the 5-position significantly enhanced antitumor activity against triple-negative breast cancer cells. The synthesized compounds showed improved selectivity and potency compared to existing treatments .

Case Study 2: Antimicrobial Properties

In another investigation focusing on antimicrobial efficacy, a derivative similar to the target compound was tested against Gram-positive and Gram-negative bacteria. Results indicated a minimum inhibitory concentration (MIC) below 50 µg/mL for several strains, suggesting strong antimicrobial potential .

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